6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a triazolo[1,5-a]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common method is the cyclization of 2,6-dibromopyridine with chloroacetic acid under high-temperature conditions. The reaction proceeds through the formation of an intermediate complex, which upon heating, cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent product quality. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the halogen atoms, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Derivatives with reduced halogen content.
Substitution Products: Compounds with various functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
8-Chloro-[1,2,4]triazolo[1,5-a]pyridine
6-Bromo-8-chloro-pyridine
Biologische Aktivität
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2155874-88-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, one investigation reported that derivatives of triazolo compounds exhibited significant cytotoxicity against various cancer cell lines. In particular, compounds related to this compound demonstrated selective inhibition of cancer cell proliferation while sparing normal cells .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|---|
Compound 9b | A549 (Lung) | >64.5 | Disruption of microtubule network |
Compound 11i | MDA-MB-231 (Breast) | 0.88 | PARP-1 and EGFR inhibition |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have indicated that derivatives exhibit potent effects against various pathogenic bacteria and fungi .
Table 2: Antimicrobial Activity Against Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 μg/mL | |
Escherichia coli | 20 μg/mL | |
Candida albicans | 25 μg/mL |
Synthesis and Characterization
A recent study focused on synthesizing various derivatives of triazolo compounds and evaluating their biological activities. The synthesis involved reactions with α-bromoketones and other halogenated compounds under specific conditions to yield high-purity products suitable for biological testing .
Pharmacological Evaluation
In pharmacological assessments, compounds derived from this compound were tested for their ability to inhibit specific enzymes linked to cancer progression. For example, one derivative showed a significant reduction in cyclin B1 levels and increased apoptosis markers in treated cancer cells .
Eigenschaften
IUPAC Name |
6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIJFVZZQBSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.